2-Furanylmethanamine hydrochloride
Overview
Description
2-Furanylmethanamine hydrochloride, also known as furan-2-ylmethanamine hydrochloride, is a versatile chemical compound with the molecular formula C5H8ClNO. It is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. This compound is commonly used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanylmethanamine hydrochloride typically involves the reaction of furan-2-carboxaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Furanylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of furan-2-ylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-ylmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
2-Furanylmethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Furanylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its amine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
2-Furanylmethanamine hydrochloride can be compared with other similar compounds, such as:
Furan-2-carboxaldehyde: A precursor in the synthesis of this compound.
Furan-2-ylmethanol: A reduction product of this compound.
Furan-2-carboxylic acid: An oxidation product of this compound
These compounds share the furan ring structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the furan ring and the amine group in this compound makes it particularly useful in synthetic chemistry and biological research .
Properties
IUPAC Name |
furan-2-ylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO.ClH/c6-4-5-2-1-3-7-5;/h1-3H,4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQNVVCEHWMBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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